Beta-Amyloid (8-40) can be classified as a neurotoxic peptide due to its role in neurodegenerative processes. It falls under the category of amyloidogenic peptides, which are characterized by their ability to misfold and aggregate, forming insoluble fibrils that disrupt cellular function and contribute to neuronal death.
The synthesis of Beta-Amyloid (8-40) can be achieved through solid-phase peptide synthesis techniques. The process typically involves:
The synthesis often employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which allows for selective deprotection under mild conditions. Recent advancements have introduced methods that improve solubility and yield, such as using double linker systems or solubilizing tags during synthesis .
Beta-Amyloid (8-40) consists of 33 amino acids, with a molecular formula of C₂₁H₃₁N₃O₅S. Its structure can be represented as follows:
The peptide adopts a beta-sheet conformation when aggregated, which is crucial for its amyloidogenic properties.
The molecular weight of Beta-Amyloid (8-40) is approximately 4093 Da. Structural studies have shown that this peptide can form fibrils that exhibit characteristic X-ray diffraction patterns associated with amyloid structures.
Beta-Amyloid (8-40) participates in several biochemical reactions:
The aggregation kinetics of Beta-Amyloid (8-40) can be studied using thioflavin T fluorescence assays, providing insights into its propensity to form fibrils over time.
Beta-Amyloid (8-40) exerts its effects primarily through neurotoxic mechanisms:
Studies indicate that even low concentrations of soluble oligomers can impair synaptic plasticity and cognitive function.
Relevant analyses include circular dichroism spectroscopy for secondary structure determination and mass spectrometry for purity assessment.
Beta-Amyloid (8-40) has several scientific uses:
Beta-amyloid (Aβ) peptides, including the Aβ (8-40) isoform, derive from the sequential proteolytic processing of the amyloid precursor protein (APP). APP is a type I transmembrane glycoprotein undergoing cleavage via two principal pathways: amyloidogenic and non-amyloidogenic. In the amyloidogenic pathway, APP is first cleaved by β-site APP-cleaving enzyme 1 (BACE1) at the N-terminus of the Aβ domain (β-site), generating a soluble fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequently, γ-secretase cleaves C99 within its transmembrane domain to liberate Aβ peptides of varying lengths, including Aβ (8-40). This C-terminal cleavage is imprecise, yielding isoforms ranging from 38–43 residues. Aβ (8-40) specifically results from an alternative β′-cleavage at Glu11 (producing C89) followed by γ-secretase processing [7] [8].
Table 1: Key Aβ Isoforms Generated via γ-Secretase Cleavage
γ-Secretase Product | Cleavage Site | Relative Abundance | Amyloidogenicity |
---|---|---|---|
Aβ (1-40) | Val40 | High (~80%) | Moderate |
Aβ (1-42) | Ala42 | Low (~5–10%) | High |
Aβ (8-40) | Val40 | Moderate | Moderate |
Aβ (11-40) | Val40 | Low | Low |
BACE1 dictates the N-terminal specificity of Aβ isoforms. While its primary cleavage occurs at Asp1 (generating Aβ (1-40/42)), its β′-activity at Glu11 is a prerequisite for Aβ (8-40) formation. Cell culture studies show BACE1’s subcellular localization critically influences cleavage site preference: Endoplasmic reticulum (ER)-localized BACE1 favors β-cleavage (Aβ1-X), whereas trans-Golgi network (TGN)-localized BACE1 predominantly executes β′-cleavage (Aβ11-X), leading to Aβ (8-40) upon γ-secretase processing [8].
The γ-secretase complex—comprising presenilin (PS1/PS2), nicastrin, PEN2, and APH-1—catalyzes the final intramembrane cleavage. Presenilin harbors the catalytic aspartyl residues essential for proteolysis. Sequential γ-secretase cleavages occur via a processive mechanism: ε-cleavage (e.g., Aβ49) is followed by stepwise trimming (e.g., ζ-cleavage at Aβ46) to generate shorter isoforms like Aβ (8-40). Familial Alzheimer’s disease (FAD) mutations in PSEN1 (e.g., L166P) alter γ-secretase processivity, increasing longer Aβ isoforms (e.g., Aβ42) but minimally affecting Aβ (8-40) production [6] [7].
Table 2: Key Enzymes in Aβ (8-40) Biosynthesis
Enzyme/Complex | Function in Aβ (8-40) Biosynthesis | Regulating Factors |
---|---|---|
BACE1 | β′-cleavage at Glu11 (C89 generation) | pH, subcellular localization, lipid raft association |
γ-Secretase | Processive cleavage of C89 to Aβ (8-40) | Complex assembly, FAD mutations, lipid bilayer |
ADAM10 | Competes via α-secretase cleavage (non-amyloidogenic) | Calcium signaling, PKC activation |
Post-translational modifications (PTMs) significantly impact Aβ (8-40) aggregation kinetics and stability:
Aβ (8-40) generation is compartmentalized, with subcellular trafficking dictating cleavage efficiency:
Table 3: Subcellular Compartments Modulating Aβ (8-40) Production
Compartment | pH | Primary Cleavage | Trafficking Regulator | Effect on Aβ (8-40) |
---|---|---|---|---|
Early Endosome | 5.0–6.0 | β-cleavage (Asp1) | Hrs, Tsg101 (ESCRT-0/I) | ↓ (Retention reduces processing) |
Trans-Golgi Network | 6.4–6.7 | β′-cleavage (Glu11) | VPS35 (Retromer) | ↑ (Recycling enhances production) |
Recycling Endosome | 6.2–6.5 | Minor cleavage | Rab GTPases | Neutral |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5